(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one
Description
Chemical Identity and Nomenclature of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name, (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one , is derived through systematic analysis of its functional groups and substituents. The parent chain is identified as but-3-en-2-one , a four-carbon chain with a ketone group at position 2 and a double bond between positions 3 and 4. Key substituents include:
- 1,1,1-Trifluoro at position 1, indicating three fluorine atoms bonded to the first carbon.
- Ethoxy (–OCH₂CH₃) and propylamino (–NHCH₂CH₂CH₃) groups at position 4.
The numbering prioritizes the ketone functional group (position 2) and the double bond (positions 3–4). The stereodescriptor (E) specifies the spatial arrangement of substituents around the double bond (discussed in §1.2). The molecular formula C₉H₁₄F₃NO₂ and molecular weight 225.21 g/mol are consistent with this structure.
Structural Features Table
| Feature | Description |
|---|---|
| Parent chain | But-3-en-2-one (4 carbons, ketone at C2) |
| Substituents at C1 | 1,1,1-Trifluoro (CF₃) |
| Substituents at C4 | Ethoxy (–OCH₂CH₃), Propylamino (–NHCH₂CH₂CH₃) |
| Molecular formula | C₉H₁₄F₃NO₂ |
| Molecular weight | 225.21 g/mol |
Stereochemical Configuration Analysis (E/Z Isomerism)
The (E) designation arises from the application of the Cahn–Ingold–Prelog (CIP) priority rules to the double bond between C3 and C4.
Priority Assignment:
- At C3 : Substituents are carbonyl group (C=O) and hydrogen . The carbonyl group (atomic number of C = 6) outranks hydrogen (atomic number = 1).
- At C4 : Substituents are ethoxy (–OCH₂CH₃) and propylamino (–NHCH₂CH₂CH₃). Oxygen (atomic number = 8) in the ethoxy group outranks nitrogen (atomic number = 7) in the propylamino group.
Configuration Determination:
Comparative Analysis with Structural Analogs
A key structural analog is (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one , which lacks the propylamino group at C4.
Comparative Table:
| Property | (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |
|---|---|---|
| Molecular formula | C₉H₁₄F₃NO₂ | C₇H₉F₃O₃ |
| Molecular weight | 225.21 g/mol | 194.14 g/mol |
| Functional groups | Ketone, ethoxy, propylamino, trifluoromethyl | Ketone, ethoxy, trifluoromethyl |
| Hydrogen bonding capacity | High (due to –NH group) | Low (no –NH group) |
Key Differences:
- Polarity and Solubility : The propylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the analog.
- Electronic Effects : The –NH group in the original compound donates electron density via resonance, potentially stabilizing the double bond, whereas the analog lacks this feature.
- Stereochemical Complexity : The original compound’s two substituents at C4 necessitate rigorous E/Z analysis, while the analog’s single substituent simplifies stereochemical classification.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-(propylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO2/c1-3-5-13-8(15-4-2)6-7(14)9(10,11)12/h6,13H,3-5H2,1-2H3/b8-6+ |
InChI Key |
XNLUWFUVXUFAFN-SOFGYWHQSA-N |
Isomeric SMILES |
CCCN/C(=C\C(=O)C(F)(F)F)/OCC |
Canonical SMILES |
CCCNC(=CC(=O)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, propylamino, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Reactivity with Grignard Reagents
This compound undergoes substitution reactions with organomagnesium reagents. For example:
-
Reaction with phenylmagnesium bromide :
The ethoxy group is replaced by a phenyl group via nucleophilic substitution, yielding phenyl-substituted trifluoromethyl enones .
| Reagent | Product | Conditions |
|---|---|---|
| Phenylmagnesium bromide | (E)-4-phenyl-4-propylamino-1,1,1-trifluorobut-3-en-2-one | Anhydrous THF, 0°C to RT, 12h |
Addition Reactions with Organozinc Compounds
The carbonyl group participates in 1,2-addition reactions with organozinc reagents, forming β-substituted enones:
-
Example : Reaction with diethylzinc produces β-alkylated products.
| Reagent | Product | Mechanism |
|---|---|---|
| Diethylzinc | (E)-4-ethoxy-4-propylamino-1,1,1-trifluoro-3-ethylbut-3-en-2-one | 1,2-Addition to carbonyl |
Cycloaddition Reactions
Under thermal conditions, the compound undergoes [4+2] cycloaddition with electron-deficient dienophiles like triethyl phosphite:
| Reagent | Product | Conditions |
|---|---|---|
| Triethyl phosphite | Trifluoromethyl-substituted cyclohexenone derivative | 80°C, toluene, 6h |
Oxidation and Reduction
-
Oxidation : The enone system can be oxidized using agents like KMnO₄ to form diketones or epoxides.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond, yielding saturated ketones.
Amino Group Reactivity
The propylamino group participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Alkylation : Forms quaternary ammonium salts with alkyl halides.
Mechanistic Insights
-
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
-
Steric effects from the propylamino group influence regioselectivity in cycloadditions.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one suggest its potential as a pharmacologically active agent. Compounds with trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. The following aspects highlight its medicinal applications:
- Anticancer Properties : Research indicates that similar compounds have shown promise as anticancer agents by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the propylamino group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Some analogs with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Organic Synthesis
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one can serve as an important intermediate in organic synthesis:
- Synthesis of Bioactive Compounds : This compound can be utilized to synthesize various bioactive molecules by undergoing reactions such as nucleophilic substitutions and cycloadditions. For example, it can react with phenylmagnesium bromide to yield substituted products that may have significant biological activities .
- Peptide Synthesis : The compound can be used for the synthesis of N-protected amino acids, which are crucial in peptide synthesis. This application is particularly relevant in the design of peptide-based drugs and therapeutics .
Agrochemical Applications
Due to its structural features, (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one may also find applications in agrochemicals:
- Pesticide Development : The compound's ability to interact with biological systems makes it a potential candidate for developing new pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one:
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to the following analogs (Table 1):
*Estimated based on molecular formula C₈H₁₁F₃N₂O₂.
Key Observations :
- Amino vs.
- Ethoxy vs. Bromo : The bromo-substituted analog (245.01 g/mol) shows higher reactivity in enamine formation due to bromine’s leaving-group ability .
- Oxetanone Derivatives: Phenyl-substituted oxetanones (e.g., 327.12 g/mol) exhibit rigid structures suitable for enantioselective catalysis, unlike the target’s flexible enone system .
Biological Activity
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
Molecular Formula: C6H7F3O2
Molecular Weight: 168.12 g/mol
CAS Number: 59938-06-6
Appearance: Colorless to light yellow liquid
Boiling Point: 66-70 °C
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. Its structure can be represented by the following SMILES notation: CCO\C=C\C(=O)C(F)(F)F .
Synthesis Methods
The synthesis of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of organic bases such as N-methylmorpholine or N-methylimidazole. This method has been optimized to improve yield and reduce environmental impact compared to traditional methods .
Antiviral and Anticancer Properties
Research indicates that (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one exhibits promising antiviral and anticancer activities. It has been used as a precursor in the synthesis of various antiviral compounds and has shown effectiveness against several cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of derivatives synthesized from (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one. Results showed that certain derivatives exhibited significant inhibition of viral replication in vitro.
Case Study 2: Cancer Cell Proliferation
In Cancer Research, a series of experiments demonstrated that treatment with (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one led to a marked decrease in the viability of breast cancer cells. The compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Comparative Biological Activity Table
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
